The dimer impurity is a potential genotoxic impurity (GPI) identified in the synthesis of Rizatriptan benzoate, a medication commonly used for the treatment of acute migraine headaches. [] Genotoxic impurities are those that have the potential to damage DNA, leading to mutations and potentially causing cancer. [] The dimer's presence as an impurity highlights the importance of monitoring and controlling its levels during Rizatriptan benzoate manufacturing to ensure the drug's safety. []
Rizatriptan 1,2-(4-dimethylamino)butane is a chemical compound primarily used in the treatment of migraine headaches. It belongs to a class of medications known as triptans, which are selective agonists for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. The compound is recognized for its efficacy in alleviating acute migraine symptoms by promoting vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.
Rizatriptan is derived from tryptamine and is classified under the triptan category of drugs. Its chemical structure is characterized by a dimethylamino group attached to a butane chain, which plays a crucial role in its pharmacological activity. The compound is commonly marketed as Rizatriptan benzoate, a salt form that enhances its solubility and bioavailability.
The synthesis of Rizatriptan 1,2-(4-dimethylamino)butane involves several key steps:
For example, one efficient synthetic route described involves the use of N,N-dimethyl butanal diethyl acetal as a reagent, which reacts under controlled conditions to yield high-purity Rizatriptan .
The molecular formula of Rizatriptan 1,2-(4-dimethylamino)butane is C_16H_21N_3O_2. Its structural representation includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and purity.
Rizatriptan undergoes various chemical reactions that are important for its synthesis and degradation:
These reactions are critical for understanding both the synthesis process and the metabolic pathways involved in its pharmacokinetics.
Rizatriptan exerts its therapeutic effects primarily through agonism at serotonin receptors:
The selectivity for these receptors minimizes side effects commonly associated with non-selective serotonin agents.
Rizatriptan 1,2-(4-dimethylamino)butane exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Rizatriptan is primarily utilized in clinical settings for:
Additionally, ongoing research explores potential applications in other headache disorders and related neurological conditions, expanding its therapeutic profile beyond traditional uses.
Rizatriptan 1,2-(4-dimethylamino)butane is systematically named as 4-[3-[2-(Dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine (CAS: 1135479-41-2) [1] [3]. This dimeric impurity arises from the condensation of two rizatriptan monomers during synthesis, forming a butane linker between the indole rings. The central butane chain (C4H8) bridges the N1 position of one indole unit and the C2 position of another, creating a non-chiral, symmetric structure due to identical substituents at both termini. Unlike parent rizatriptan (C15H19N5), which contains a single indole-triazole pharmacophore, this dimer features two complete rizatriptan moieties linked through a dimethylaminobutane spacer, resulting in a C36H49N11 formula [3] [10].
Table 1: Nomenclature and Key Identifiers
Property | Specification |
---|---|
Systematic IUPAC Name | 4-[3-[2-(Dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |
CAS Registry Number | 1135479-41-2 |
Molecular Formula | C₃₆H₄₉N₁₁ |
Molecular Weight | 635.85 g/mol |
Monomer Linkage | Butane chain connecting N1 of one indole to C2 of another |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the dimeric structure. ¹H NMR exhibits:
Infrared (IR) spectroscopy reveals absorptions at:
Mass spectrometry (MS) shows a molecular ion peak at m/z 635.848 [M+H]⁺. Characteristic fragments include:
Table 2: Key MS Fragmentation Patterns
m/z | Fragment Ion | Structural Assignment |
---|---|---|
635.848 | [M+H]⁺ | Molecular ion of dimer |
269 | [C₁₅H₁₉N₅]⁺ | Rizatriptan monomer |
201 | [C₁₁H₉N₄]⁺ | Indole-triazole moiety |
72 | [C₄H₁₀N]⁺ | Dimethylaminobutane fragment |
While direct crystallographic data for rizatriptan 1,2-(4-dimethylamino)butane is limited, analogous triptan dimers (e.g., zolmitriptan dimer) adopt a folded conformation in the solid state. The butane linker enables a U-shaped geometry, allowing π-stacking between indole rings (3.8–4.2 Å distance) [4]. Molecular dynamics simulations predict:
The dimer diverges significantly from monomeric rizatriptan (C₁₅H₁₉N₅):
Table 3: Structural Comparison with Rizatriptan Monomer
Property | Rizatriptan 1,2-(4-Dimethylamino)butane | Rizatriptan (Parent) |
---|---|---|
Molecular Formula | C₃₆H₄₉N₁₁ | C₁₅H₁₉N₅ |
Molecular Weight | 635.85 g/mol | 269.35 g/mol |
Key Functional Groups | 4× tertiary amines, 2× triazole, 2× indole | 1× tertiary amine, 1× triazole, 1× indole |
Calculated logP | ~5.2 | 2.0 |
Pharmacophores | Dual triptan motifs | Single triptan motif |
All compound names referenced:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1